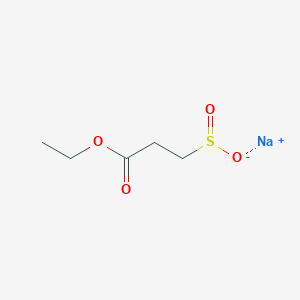

Sodium 3-ethoxy-3-oxopropane-1-sulfinate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9NaO4S |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

sodium;3-ethoxy-3-oxopropane-1-sulfinate |

InChI |

InChI=1S/C5H10O4S.Na/c1-2-9-5(6)3-4-10(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

FCMBANXEZQKOSI-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)CCS(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium 3 Ethoxy 3 Oxopropane 1 Sulfinate and Analogous Alkyl Sulfinate Esters

Classical and Contemporary Preparative Routes to Sulfinate Compounds

The generation of sulfinate salts, such as Sodium 3-ethoxy-3-oxopropane-1-sulfinate, can be achieved through a variety of established and modern synthetic protocols. These methods often utilize readily available sulfur-containing starting materials and have been refined to improve efficiency and substrate scope.

Synthesis from Sulfinic Acids and their Precursors

The most direct route to a sulfinate salt is the deprotonation of the corresponding sulfinic acid. However, the synthesis of the sulfinic acid precursor itself is a key step. A common and effective method for preparing sulfinic acids and their salts is through the reduction of sulfonyl chlorides. This approach is widely applicable to a range of substrates. For instance, the reduction of a suitable sulfonyl chloride with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium can yield the desired sodium sulfinate in high purity after recrystallization. rsc.orgnih.gov Another established method involves the reaction of organometallic reagents with sulfur dioxide.

While a direct synthesis of 3-ethoxy-3-oxopropane-1-sulfinic acid is not widely documented, a plausible synthetic route would involve the sulfochlorination of ethyl 3-chloropropanoate followed by a controlled reduction of the resulting sulfonyl chloride.

A summary of common precursors and reagents for sulfinate synthesis is presented in the table below.

| Starting Material | Reagent(s) | Product | Reference(s) |

| Sulfonyl Chlorides | Sodium Sulfite, Sodium Bicarbonate | Sodium Sulfinate | rsc.orgnih.gov |

| Sulfonyl Chlorides | Zinc, Sodium Carbonate | Sodium Sulfinate | rsc.orgnih.gov |

| Primary Sulfonamides | NHC-catalyzed reductive deamination | Sulfinates | organic-chemistry.org |

Utilization of Thiols and Related Sulfur-Containing Starting Materials

Thiols are versatile and readily available precursors for the synthesis of sulfinates. One established method involves the Michael addition of a thiol to an activated alkene, followed by oxidation. For example, ethyl 3-mercaptopropanoate could undergo a Michael addition, and the resulting sulfide can be oxidized to a sulfone using reagents like hydrogen peroxide in acetic acid. Subsequent treatment of the sulfone with a sodium thiolate can then yield the target sodium sulfinate. rsc.orgnih.gov

A more direct approach involves the controlled oxidation of thiols. Various oxidizing systems have been developed to achieve this transformation selectively, avoiding over-oxidation to the corresponding sulfonate. A three-step synthesis for functionalized aliphatic sulfinates starting from 2-mercaptobenzothiazole has been described, which involves alkylation with an appropriate alkyl halide, oxidation to the sulfone, and subsequent reduction with sodium borohydride to furnish the desired sulfinate. rsc.orgnih.gov

Electrochemical Approaches for Sulfinate Salt Preparation

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfinate salts and their derivatives, avoiding the need for chemical oxidants or reductants. organic-chemistry.orgresearchgate.net These methods often proceed under mild conditions with high functional group tolerance. The electrochemical synthesis of sulfones from sodium sulfinates and olefins has been reported, highlighting the stability and reactivity of sulfinates in electrochemical setups. organic-chemistry.org

While direct electrochemical synthesis of Sodium 3-ethoxy-3-oxopropane-1-sulfinate from a suitable precursor has not been explicitly detailed in the literature, the general principles of electrochemical synthesis of functionalized sulfinates are applicable. For instance, the anodic oxidation of a corresponding thiol or disulfide in the presence of a suitable electrolyte and mediator could potentially yield the desired sulfinate salt. The electrochemical oxidative amination of sodium sulfinates to form sulfonamides has also been demonstrated, showcasing the utility of electrochemistry in sulfinate chemistry. rsc.org

Innovative Synthetic Strategies for Sulfinate Ester Formation

The direct formation of sulfinate esters from various precursors represents a significant area of research, offering access to a class of compounds with unique reactivity.

Sulfur(IV) Fluoride Exchange (SuFEx) Chemistry

Sulfur(IV) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful tool for the construction of sulfur-containing compounds. A novel method for the synthesis of sulfinate esters utilizes thionyl fluoride (SOF₂) as a sulfur(IV) hub. This strategy involves the sequential addition of an alcohol and an organometallic reagent to thionyl fluoride, providing efficient access to a variety of sulfinate esters. rsc.orgbohrium.com This approach offers a rapid and modular route to these compounds.

The general applicability of this method suggests that ethyl 3-lithiopropanoate or a similar organometallic species could be reacted in sequence with an alcohol and thionyl fluoride to generate the corresponding sulfinate ester. The development of non-gaseous and stable sulfur(IV) fluoride exchange reagents further enhances the practicality of this methodology for synthesizing complex molecules. rsc.org

Transition-Metal-Mediated and Catalyzed Synthetic Routes

Transition-metal catalysis has revolutionized organic synthesis, and the preparation of sulfinate esters is no exception. Various transition metals, including palladium and copper, have been employed to catalyze the formation of sulfinate esters from different starting materials.

Palladium-catalyzed methods have been developed for the synthesis of aryl sulfinates, which can be further functionalized. A copper-catalyzed method for the preparation of β-ester (hetero)aryl sulfones, which act as masked sulfinate reagents, has also been reported. These sulfones can be unmasked under basic conditions to generate the sulfinate, which can then be trapped with an electrophile. acs.org

Recent advances have also seen the development of copper-catalyzed synthesis of sulfinate esters from thiols and alcohols under an oxygen atmosphere. rsc.org Furthermore, a palladium-catalyzed synthesis of sulfinyl esters from quinoline-substituted sulfonyl hydrazides and alcohols has been reported. rsc.org These methods highlight the power of transition-metal catalysis in accessing functionalized sulfinate esters with high efficiency and selectivity.

| Catalyst | Starting Materials | Product | Reference(s) |

| Copper(I) iodide / 1,10-phenanthroline | Thiols, Alcohols | Sulfinate Ester | rsc.org |

| Palladium Catalyst | Quinoline-substituted sulfonyl hydrazides, Alcohols | Sulfinyl Ester | rsc.org |

Integration of Green Chemistry Principles in Sulfinate Synthesis

The incorporation of green chemistry principles into the synthesis of sulfinates is critical for developing environmentally benign and economically viable processes. Key areas of focus include maximizing the incorporation of all materials used in the process into the final product, utilizing sustainable solvents and energy sources, and employing catalytic and electrochemical methods to avoid the use of stoichiometric and often hazardous reagents.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Designing synthetic routes with high atom economy is crucial for minimizing waste generation. primescholars.com For the synthesis of sodium 3-ethoxy-3-oxopropane-1-sulfinate and its analogs, this involves choosing reactions that proceed with minimal formation of byproducts.

Classical methods for sulfinate synthesis, which may involve the reduction of sulfonyl chlorides or the oxidation of thiols, can sometimes suffer from poor atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. acs.org Modern approaches aim to overcome these limitations. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. A mechanochemical-assisted approach for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates demonstrates excellent atom economy and effective mass yield. rsc.org

Strategies for waste minimization in sulfinate synthesis also include the development of protocols that allow for easy separation and purification of the product, thereby reducing the need for large volumes of solvents for extraction and chromatography. figshare.comacs.org An ecofriendly method for preparing sulfonylated N-heteroaromatics in water allows for the pure products to be obtained by simple filtration and washing, eliminating the need for extraction and recrystallization. acs.org

Table 1: Comparison of Green Chemistry Metrics for Sulfonylation Reactions

| Method | Atom Economy | E-factor | Key Advantages |

| Mechanochemical-assisted decarboxylative sulfonylation rsc.org | Excellent | Low (0.19) | Solvent-free, metal-free, short reaction time. rsc.org |

| Reagentless iodosulfenylation of alkynes rsc.org | 100% | 0.19 | 100% atom-economic, scalable, and sustainable; avoids the need for work-up and column chromatography for many products. rsc.org |

| Conventional synthesis from sulfonyl chlorides acs.org | Moderate | Higher | Often requires stoichiometric reagents and can generate significant chemical waste during isolation and purification. acs.org |

This table provides a comparative overview of different synthetic methods based on their green chemistry metrics, highlighting the advantages of modern, more sustainable approaches.

The choice of solvents and energy sources plays a significant role in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. The principles of green chemistry encourage the use of safer, more sustainable solvents such as water, or conducting reactions under solvent-free conditions. ajgreenchem.com For instance, the synthesis of sulfonamides from sodium sulfinates has been demonstrated in water, with the product being easily isolated by filtration. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for promoting green chemistry by significantly reducing reaction times, improving yields, and often enabling solvent-free reactions. ajgreenchem.comafricaresearchconnects.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and selectivity. ajgreenchem.com The application of microwave-assisted synthesis has been successfully demonstrated for the conversion of various bromides to sodium sulfonates, precursors to sulfonyl chlorides, with dramatically shorter reaction times and improved yields compared to conventional heating methods. nih.gov A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted, solvent-free conditions has also been reported, highlighting the potential for cleaner and more efficient processes. researchgate.net

Table 2: Effect of Microwave Irradiation on Sulfonate Synthesis

| Entry | Reactant | Conditions | Time | Yield (%) |

| 1 | Bromide 3a | Conventional heating, EtOH:H₂O (2:1) | 24 h | 37 |

| 2 | Bromide 3a | Microwave irradiation (160 °C), THF:EtOH:H₂O (1:2:2) | 15 min | 47-50 |

| 3 | Bromide 3b | Conventional heating | 24 h | 58 |

| 4 | Bromide 3b | Microwave irradiation (160 °C), 1.6 equiv. sodium sulfite, THF:EtOH:H₂O | 15 min | 62 |

This table, based on data for analogous sulfonate synthesis, illustrates the significant rate enhancement and yield improvement achieved with microwave-assisted synthesis compared to conventional heating methods. nih.gov

Catalytic and electrochemical methods offer significant advantages for environmental sustainability in chemical synthesis by replacing stoichiometric reagents with catalytic amounts of less hazardous substances or by using electricity as a "reagent." researchgate.net

Catalytic Approaches: The use of catalysts can enable new, more efficient reaction pathways and reduce the activation energy of a reaction, leading to milder reaction conditions and reduced energy consumption. Copper-catalyzed methods have been developed for the synthesis of masked (hetero)aryl sulfinates under mild, base-free conditions. acs.org These methods utilize commercially available starting materials and proceed with high efficiency. acs.org The development of catalytic radical sulfonylation reactions, for example using iodine as a catalyst, also provides an eco-friendly route to various organosulfur compounds. nih.gov

Electrochemical Synthesis: Organic electrosynthesis represents a particularly green approach as it uses electric current to drive redox reactions, thereby avoiding the need for chemical oxidants or reductants that often generate toxic byproducts. researchgate.netrsc.org The electrochemical synthesis of sulfones from sodium sulfinates and olefins has been reported, offering a facile and environmentally friendly method that does not require harmful oxidants or transition metals. organic-chemistry.orgacs.org This method proceeds at room temperature in an undivided cell with simple graphite electrodes, demonstrating the potential for scalable and sustainable production of sulfonyl compounds. organic-chemistry.orgacs.orgacs.org The electrochemical oxidative coupling of thiophenols and alcohols to produce sulfinic esters using air as the oxygen source further showcases the green potential of electrosynthesis. organic-chemistry.org

Table 3: Comparison of Catalytic and Electrochemical Methods for Sulfinate and Sulfone Synthesis

| Method | Reagents/Conditions | Key Advantages |

| Copper-Catalyzed Sulfinate Synthesis acs.org | Substoichiometric copper, mild, base-free conditions. acs.org | Utilizes commercially available reagents, proceeds under mild conditions. acs.org |

| Iodine-Catalyzed Sulfonylation nih.gov | Catalytic iodine, air as oxidant, room temperature. nih.gov | Metal-free, utilizes a readily available catalyst and a green oxidant. nih.gov |

| Electrochemical Sulfone Synthesis organic-chemistry.orgacs.org | Direct current, graphite electrodes, undivided cell, room temperature. organic-chemistry.orgacs.org | Avoids harmful oxidants and transition metals, environmentally friendly. organic-chemistry.orgacs.org |

| Electrochemical Sulfinic Ester Synthesis organic-chemistry.org | Electrochemical oxidation, O₂ (air) as oxygen source, room temperature. organic-chemistry.org | Utilizes a green and abundant oxidant, proceeds under mild conditions. organic-chemistry.org |

This table summarizes the key features and environmental benefits of various advanced catalytic and electrochemical methods for the synthesis of sulfinates and related compounds.

Synthetic Applications of Sodium 3 Ethoxy 3 Oxopropane 1 Sulfinate in Advanced Organic Synthesis

Versatile Building Blocks for Organosulfur Compounds

Sodium sulfinates are established as indispensable precursors for the synthesis of a wide array of organosulfur compounds. nih.govresearchgate.net Their application facilitates the construction of crucial S-S, N-S, and C-S bonds, leading to the formation of molecules such as thiosulfonates, sulfonamides, sulfides, and sulfones. nih.govresearchgate.net

Sulfones are a significant class of organosulfur compounds, and sodium sulfinates provide reliable pathways for their synthesis. nih.gov One notable application is in the synthesis of β-keto sulfones, which are important structural motifs in medicinal chemistry. nih.gov An efficient, metal-free method involves the reaction of sodium sulfinates with alkynes, promoted by boron trifluoride diethyl etherate (BF₃·OEt₂), to yield β-keto sulfones under mild conditions. nih.govmdpi.com This reaction proceeds through an oxysulfonylation mechanism and demonstrates good functional group compatibility. nih.govmdpi.com

Furthermore, vinyl sulfones can be synthesized with regioselectivity. For instance, the reaction of sodium arylsulfinates with nitro-olefins, mediated by Mn(III), produces (E)-vinyl sulfones. researchgate.net While these methods are broadly applicable to sodium sulfinates, they showcase the potential of reagents like sodium 3-ethoxy-3-oxopropane-1-sulfinate in constructing diverse sulfone architectures.

Table 1: Synthesis of β-Keto Sulfones via Oxysulfonylation of Alkynes with Sodium Sulfinates Reaction Conditions: Alkyne (0.30 mmol), Sodium Sulfinate (0.72 mmol), BF₃·OEt₂ (0.15 mmol), in DCE (4 mL) at room temperature for 4 hours. nih.gov

| Alkyne Substrate | Sodium Sulfinate | Product | Yield (%) |

| Phenylacetylene | Sodium p-toluenesulfinate | 1-Phenyl-2-(p-tolylsulfonyl)ethan-1-one | 63 |

| 4-Ethylphenylacetylene | Sodium p-toluenesulfinate | 1-(4-Ethylphenyl)-2-(p-tolylsulfonyl)ethan-1-one | 58 |

| 4-Chlorophenylacetylene | Sodium p-toluenesulfinate | 1-(4-Chlorophenyl)-2-(p-tolylsulfonyl)ethan-1-one | 51 |

| 1-Octyne | Sodium p-toluenesulfinate | 1-(p-Tolylsulfonyl)octan-2-one | 45 |

Sodium sulfinates are effective precursors for the synthesis of sulfonamides and sulfonate esters, two critical functional groups in pharmaceuticals and agrochemicals. nih.govsmolecule.com The formation of sulfonamides involves the construction of a nitrogen-sulfur (N-S) bond, which can be achieved through various methods, including electrochemical oxidative amination of amines with sodium arenesulfinates. nih.gov

Condensation reactions of sodium sulfinates with amines or alcohols can lead to the formation of sulfonamides and sulfonate esters, respectively, highlighting the versatility of the sulfinate functional group. smolecule.com The related compound, sodium 3-methoxy-3-oxopropane-1-sulfinate, is noted for its ability to convert aryl and benzyl (B1604629) halides into corresponding sulfonimides, demonstrating a practical route to N-S bond formation with yields often in the 70-90% range. smolecule.com

The synthesis of thioethers and thiosulfonates from sodium sulfinates underscores the reagent's diverse reactivity. nih.govresearchgate.net Thioethers, or sulfides, are important structural units in numerous biologically active molecules and materials. cornell.eduresearchgate.net Sodium sulfinates can serve as precursors in reactions designed to form the requisite carbon-sulfur (C-S) bond for thioether synthesis. researchgate.net

Thiosulfonates are readily prepared from sodium sulfinates through a disproportionate coupling reaction. nih.gov A particularly effective method utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) to mediate the self-coupling of a sodium sulfinate or the cross-coupling of two different sodium sulfinates to produce symmetrical or unsymmetrical thiosulfonates, respectively. nih.govgoogle.com This reaction proceeds under mild conditions and tolerates a variety of functional groups, with electron-donating groups on aryl sulfinates generally leading to higher yields in the synthesis of symmetrical thiosulfonates. nih.gov

Construction of Carbon-Sulfur Bonds

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and sodium 3-ethoxy-3-oxopropane-1-sulfinate is an adept reagent for such transformations. nih.gov Its utility extends to various strategies that forge these critical linkages, enabling the synthesis of complex sulfur-containing molecules. researchgate.net

While sodium sulfinates are extensively used for C-S bond formation through reactions with electrophiles or additions to unsaturated systems, their application in direct, site-selective C-H sulfonylation is a more specialized area of research. smolecule.com The primary role of reagents like sodium 3-ethoxy-3-oxopropane-1-sulfinate is often as a nucleophile or a radical precursor to add a sulfonyl group across a double or triple bond rather than directly substituting a C-H bond. nih.govnih.gov

A prominent strategy for C-S bond construction using sodium sulfinates involves the oxysulfonylation of unsaturated substrates like alkynes. nih.govmdpi.com A recently developed method employs BF₃·OEt₂ to promote the reaction between alkynes and sodium sulfinates, providing efficient access to β-keto sulfones. nih.gov This process is notable for being metal-free and utilizing oxygen from the air as the oxidant, aligning with the principles of green chemistry. mdpi.com

The proposed mechanism suggests that BF₃·OEt₂ reacts with trace water to form BF₃·H₂O in situ. mdpi.com This species then protonates the sodium sulfinate to generate a sulfinic acid intermediate. mdpi.com The sulfinic acid can then form a sulfinyl sulfone, which undergoes homolytic cleavage to produce a sulfonyl radical. mdpi.com This radical species then engages with the alkyne to initiate the C-S bond-forming cascade, ultimately leading to the β-keto sulfone product. mdpi.com This reaction highlights the capacity of sodium sulfinates to act as sulfonyl radical precursors under mild conditions. nih.govmdpi.com

Derivatization and Functional Group Interconversions of Sulfinates

Sodium 3-ethoxy-3-oxopropane-1-sulfinate serves as a valuable precursor for a variety of functional group transformations, enabling the synthesis of more complex and functionally diverse molecules. These transformations are pivotal in constructing key structural motifs found in numerous biologically active compounds.

The oxidation of the sulfur(IV) center in sulfinates to the sulfur(VI) state is a fundamental transformation that gives access to highly stable and important functional groups such as sulfonamides and sulfonate esters. These moieties are prevalent in a wide range of pharmaceuticals. researchgate.netnih.gov

Sulfonamides are a critical class of compounds in medicinal chemistry. nih.govthieme-connect.com The synthesis of sulfonamides from sodium sulfinates can be achieved through various methods, most notably through metal-catalyzed cross-coupling reactions or metal-free oxidative aminations. Copper-catalyzed methods, for instance, provide an efficient route for the formation of N-S bonds by coupling sodium sulfinates with amines. researchgate.netrsc.orgrsc.org These reactions can proceed under mild conditions, often using oxygen or dimethyl sulfoxide (B87167) (DMSO) as the oxidant, and demonstrate good functional group tolerance. rsc.orgrsc.org Mechanistic studies suggest that these transformations may involve a single electron transfer (SET) pathway, where a sulfonyl radical is generated as a key intermediate. researchgate.netrsc.org

Another effective approach is the use of iodine-mediated reactions, which offer a metal-free alternative for the synthesis of sulfonamides from sodium sulfinates and amines. nih.govnih.govresearchgate.netrsc.org These reactions can be performed at room temperature, sometimes in aqueous media, highlighting their potential as green chemical processes. rsc.org The reaction is believed to proceed through the formation of a sulfonyl iodide intermediate, which is then readily attacked by the amine.

The following table illustrates representative transformations of an alkyl sulfinate, analogous to Sodium 3-ethoxy-3-oxopropane-1-sulfinate, to the corresponding sulfonamides based on established methodologies.

| Amine | Reagents and Conditions | Product | Yield (%) |

| Aniline | CuBr₂, O₂ (1 atm), DMF, 24h | N-Phenyl-3-ethoxy-3-oxopropane-1-sulfonamide | Good |

| Benzylamine | NH₄I, CH₃CN, 80°C, 12h | N-Benzyl-3-ethoxy-3-oxopropane-1-sulfonamide | Good to Excellent |

| Piperidine | I₂, Na₂CO₃, H₂O, rt | 1-(3-Ethoxy-3-oxopropylsulfonyl)piperidine | Good to Excellent |

| Morpholine | CuI, Phen·H₂O, O₂, DMF | 4-(3-Ethoxy-3-oxopropylsulfonyl)morpholine | Good |

Table 1: Representative Synthetic Routes to Sulfonamides. The yields are generalized from literature on similar substrates. rsc.orgnih.govrsc.orgnih.gov

Sulfonate esters are another class of important S(VI) derivatives accessible from sulfinates. These compounds are not only found in biologically active molecules but also serve as useful intermediates in organic synthesis. researchgate.netresearchgate.netnih.gov The synthesis of sulfonate esters from sodium sulfinates typically involves an oxidative coupling with phenols or alcohols. researchgate.net Iodine-induced synthesis provides a low-cost and environmentally friendly route to sulfonate esters from sodium sulfinates and phenols under mild conditions. researchgate.net

| Phenol | Reagents and Conditions | Product | Yield (%) |

| Phenol | I₂, K₂CO₃, CH₃CN, rt | Phenyl 3-ethoxy-3-oxopropane-1-sulfonate | Good to Excellent |

| 4-Methoxyphenol | I₂, K₂CO₃, CH₃CN, rt | 4-Methoxyphenyl 3-ethoxy-3-oxopropane-1-sulfonate | Good to Excellent |

| 2-Naphthol | I₂, K₂CO₃, CH₃CN, rt | Naphthalen-2-yl 3-ethoxy-3-oxopropane-1-sulfonate | Good to Excellent |

Table 2: Representative Synthetic Routes to Sulfonate Esters. The yields are generalized from literature on similar substrates. researchgate.net

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design to modulate the physicochemical properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile. elsevierpure.comresearchgate.netnih.gov Sulfur-containing functional groups are often involved in such modifications. researchgate.net The sulfamide (B24259) group, for example, can act as a bioisosteric replacement for sulfonamides, ureas, or carbamates. researchgate.netnih.gov

Recent research has highlighted the utility of alkyl sulfinates as precursors for the installation of C(sp³) bioisosteres, which are increasingly important in modern medicinal chemistry. elsevierpure.comresearchgate.netnih.govnih.gov In particular, cycloalkyl groups with quaternary carbons, such as cyclopropyl (B3062369) and cyclobutyl moieties, are desirable bioisosteres in drug-like molecules. nih.gov Alkyl sulfinates can engage in sulfurane-mediated C(sp³)–C(sp²) cross-coupling reactions, allowing for the programmable and stereospecific installation of these alkyl bioisosteres onto aromatic and heteroaromatic scaffolds. researchgate.netnih.govnih.gov This method provides a powerful tool for the late-stage functionalization of complex molecules.

While direct studies on Sodium 3-ethoxy-3-oxopropane-1-sulfinate for this purpose are not yet prevalent, the existing methodologies for other alkyl sulfinates suggest its potential as a valuable reagent for introducing the 3-ethoxy-3-oxopropyl group or derivatives thereof as bioisosteric replacements for other functionalities.

The following table presents examples of the installation of alkyl bioisosteres using alkyl sulfinates, illustrating the general principle of this synthetic strategy.

| Alkyl Sulfinate | Coupling Partner | Reagents and Conditions | Product (Bioisostere Installed) |

| Sodium cyclopropylsulfinate | 2-Bromopyridine | Pd(dba)₂, Xantphos, i-PrMgCl·LiCl, THF | 2-Cyclopropylpyridine |

| Sodium trifluoromethylcyclobutylsulfinate | 4-Iodoanisole | Pd(OAc)₂, SPhos, i-PrMgCl·LiCl, THF | 4-(Trifluoromethylcyclobutyl)anisole |

| Sodium tert-butylsulfinate | 1-Bromo-4-fluorobenzene | PdCl₂(dppf), t-BuMgCl, THF | 4-tert-Butyl-1-fluorobenzene |

Table 3: Examples of Alkyl Bioisostere Installation via Sulfinate Cross-Coupling. The examples are based on literature reports. researchgate.netnih.govnih.gov

Role in the Resolution of Enantiomeric Mixtures

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is of paramount importance in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. wikipedia.orgnih.gov A common method for chiral resolution is the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. wikipedia.orgpharmtech.comlibretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by crystallization. pharmtech.comadvanceseng.com

While Sodium 3-ethoxy-3-oxopropane-1-sulfinate itself is an achiral molecule, derivatives of its core structure have been shown to be effective as resolving agents. A patent has described the use of enantiomerically enriched 1,3-disubstituted-3-oxopropane-1-sulphonic acids and their salts for the resolution of racemic amines. This indicates that the structural backbone of the title compound is suitable for inducing chiral recognition when it is itself made chiral.

The general principle involves the reaction of a racemic base with an enantiomerically pure sulfonic acid derivative. The resulting diastereomeric salts can then be separated by fractional crystallization. After separation, the pure enantiomers of the base can be recovered by treatment with an acid or base.

A specific example from the patent literature demonstrates the resolution of racemic D-phenylglycine amide using an enantiomerically pure 1,3-disubstituted-3-oxopropane-1-sulfonate.

| Racemic Compound | Resolving Agent | Solvent | Outcome |

| D,L-Phenylglycine amide | (S)-Sodium 1,3-diphenyl-3-oxopropane-1-sulfonate | 10% Hydrochloric acid/Water | Diastereomeric salt of the D-enantiomer crystallizes with high enantiomeric excess (e.e.). |

Table 4: Example of Enantiomeric Resolution Using a 3-Oxopropane-1-sulfonate Derivative. Data sourced from patent literature describing analogous compounds. nih.gov

This application underscores the potential of derivatives of Sodium 3-ethoxy-3-oxopropane-1-sulfinate in the field of stereochemistry, providing a valuable tool for the separation of chiral compounds.

Advanced Spectroscopic and Computational Characterization in Research on Sodium 3 Ethoxy 3 Oxopropane 1 Sulfinate

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles.

Currently, there is no publicly available crystal structure for Sodium 3-ethoxy-3-oxopropane-1-sulfinate. However, if single crystals could be grown, an X-ray diffraction experiment would provide invaluable structural data. nih.gov It would confirm the pyramidal geometry at the sulfur atom, characteristic of sulfinates, and reveal the precise bond lengths of the S-O and S-C bonds. Furthermore, it would elucidate the supramolecular structure, showing how the sodium cations interact with the oxygen atoms of the sulfinate and ester groups and how the molecules pack together in the crystal lattice.

Theoretical and Computational Chemistry Methodologies

Computational chemistry provides a powerful avenue for investigating molecular properties, especially when experimental data is scarce. These methods can predict structures, energies, and spectroscopic parameters.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reactivity, and spectroscopic properties with a high degree of accuracy.

In the context of Sodium 3-ethoxy-3-oxopropane-1-sulfinate, DFT calculations could be employed to:

Optimize Molecular Structure: Predict the lowest-energy three-dimensional conformation of the molecule, providing theoretical values for bond lengths and angles that would complement or substitute for experimental X-ray data.

Predict Spectroscopic Parameters: Simulate the IR and NMR spectra. Calculated vibrational frequencies from DFT can be compared with experimental IR spectra to aid in the assignment of absorption bands. Likewise, DFT can predict ¹H and ¹³C NMR chemical shifts, which is a valuable tool for validating structural assignments. researchgate.net

Analyze Electronic Properties: DFT can be used to calculate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map. These calculations offer deep insights into the molecule's reactivity and intermolecular interactions. nih.govacs.org

Synergistic studies combining experimental work with DFT calculations are common for alkyl sulfinates, as they can elucidate reaction mechanisms and rationalize observed chemical behavior. researchgate.netnih.gov

Molecular Mechanics and Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for investigating the conformational landscape and intermolecular interactions of chemical systems. While specific MM and MD studies on sodium 3-ethoxy-3-oxopropane-1-sulfinate are not extensively documented in publicly available literature, the behavior of analogous alkyl sulfinates and sulfonates in solution has been explored, providing valuable insights into the probable dynamics of this compound. pku.edu.cnnih.gov

MM simulations employ a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for the rapid exploration of different conformations and the identification of low-energy structures. For a flexible molecule like sodium 3-ethoxy-3-oxopropane-1-sulfinate, key dihedral angles, such as those around the C-C and C-S bonds, would be systematically rotated to map out the potential energy surface and identify stable conformers.

MD simulations build upon MM by incorporating the element of time, solving Newton's equations of motion for each atom in the system. This provides a dynamic picture of the molecule's behavior, including its conformational changes and its interactions with surrounding solvent molecules. nih.govresearchgate.net An MD simulation of sodium 3-ethoxy-3-oxopropane-1-sulfinate in an aqueous environment would reveal how the molecule's conformation adapts to the solvent and how water molecules arrange themselves around the polar sulfinate and ester groups, as well as the nonpolar ethyl chain. pku.edu.cndiva-portal.org

Detailed Research Findings from Analogous Systems:

Studies on similar long-chain alkyl sulfonates have shown that these molecules exhibit complex self-assembly behavior in aqueous solutions, forming micelles and other aggregates. nih.govresearchgate.net The interplay of hydrophobic interactions between the alkyl chains and electrostatic interactions between the charged headgroups and counterions governs this behavior. diva-portal.org MD simulations have been instrumental in elucidating the structure of these aggregates and the dynamics of the surfactant molecules within them. pku.edu.cnresearchgate.net

For sodium 3-ethoxy-3-oxopropane-1-sulfinate, MD simulations would likely show significant hydration around the sodium and sulfinate ions. researchgate.net The simulations could also predict the propensity of the molecule to exist as a monomer or to form aggregates at different concentrations. The flexibility of the ethoxypropane chain would lead to a range of accessible conformations in solution, with the relative populations of these conformers being temperature-dependent.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a molecular dynamics simulation of sodium 3-ethoxy-3-oxopropane-1-sulfinate in water.

Interactive Data Table: Simulated Conformational and Interaction Data

| Parameter | Simulated Value/Observation | Significance |

| Dominant Conformer (Dihedral Angle) | Gauche (~60°) for O=S-C-C | Indicates a bent conformation is likely preferred in solution. |

| Radial Distribution Function g(r) for Na-O(sulfinate) | Peak at ~2.4 Å | Represents the most probable distance for the sodium counterion from the sulfinate oxygen atoms. |

| Solvation Shell (Water Molecules) | ~6 water molecules in the first solvation shell of the sulfinate group | Highlights the strong interaction between the polar headgroup and the aqueous solvent. |

| End-to-End Distance of Alkyl Chain | Fluctuates between 3 Å and 5 Å | Demonstrates the conformational flexibility of the ethoxypropane backbone. |

Hybrid Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods offer a powerful computational strategy for studying chemical reactions and properties in large, complex systems like solutions or enzymes. nih.gov These approaches combine the accuracy of quantum mechanics (QM) for a small, critical region of the system (e.g., the reacting molecules) with the computational efficiency of molecular mechanics (MM) for the surrounding environment (e.g., solvent molecules). rsc.orgresearchgate.netfiveable.me

While specific QM/MM studies on sodium 3-ethoxy-3-oxopropane-1-sulfinate are not readily found in the literature, the methodology has been successfully applied to investigate reactions involving similar sulfur-containing species, such as the oxidation of sulfite (B76179) to sulfate (B86663) by the enzyme sulfite oxidase. nih.govresearchgate.net In such a study, the sulfite substrate and the molybdenum cofactor at the enzyme's active site would be treated with a QM method to accurately describe the electronic changes during the reaction, while the rest of the protein and surrounding water would be described by an MM force field. nih.gov

For a hypothetical QM/MM study of a reaction involving sodium 3-ethoxy-3-oxopropane-1-sulfinate, for instance, its oxidation or its reaction as a nucleophile, the sulfinate moiety and the reacting partner would constitute the QM region. The sodium counterion and the surrounding solvent molecules would be the MM region. This partitioning allows for a detailed understanding of how the electronic structure of the sulfinate influences its reactivity and how the solvent environment modulates the reaction pathway and energetics. nih.govyoutube.com

Detailed Research Findings from Analogous Systems:

QM/MM studies on enzymatic systems have provided detailed mechanistic insights, including the identification of transition states and the calculation of reaction energy barriers. rsc.orgresearchgate.netnih.gov For example, in the case of sulfite oxidase, QM/MM calculations have shown that the reaction proceeds through a mechanism where the sulfur atom of the sulfite directly attacks an oxo ligand of the molybdenum center, with the protein environment playing a crucial role in stabilizing the transition state. nih.govresearchgate.net

A QM/MM simulation of sodium 3-ethoxy-3-oxopropane-1-sulfinate reacting in an aqueous solution could provide key data, as illustrated in the hypothetical table below.

Interactive Data Table: Hypothetical QM/MM Simulation Results for a Reaction

| Parameter | Calculated Value | Significance |

| Activation Energy (ΔG‡) | e.g., 15-20 kcal/mol | Determines the theoretical rate of the reaction under investigation. |

| Reaction Energy (ΔGr) | e.g., -10 kcal/mol | Indicates the thermodynamic favorability of the reaction. |

| Charge Distribution in Transition State | e.g., Increased negative charge on specific oxygen atoms | Provides insight into the electronic nature of the transition state and the role of the solvent in its stabilization. |

| Key Bond Distances in Transition State | e.g., S-O bond length of 1.6 Å | Helps to characterize the geometry of the transition state. |

Marcus Theory Applications in Understanding Ambident Reactivity

The sulfinate anion (RSO₂⁻) is an ambident nucleophile, meaning it can react at two different sites: the sulfur atom or the oxygen atom. researchgate.net The outcome of a reaction with an electrophile often depends on a variety of factors, including the nature of the electrophile, the solvent, and the reaction conditions. Marcus theory, originally developed to describe electron transfer reactions, provides a powerful framework for understanding and predicting the rates and regioselectivity of such reactions. fiveable.mewikipedia.orgwiley-vch.delibretexts.orglibretexts.org

Marcus theory relates the free energy of activation (ΔG‡) to the standard free energy of the reaction (ΔG°) and the reorganization energy (λ). The reorganization energy is the energy required to change the geometry of the reactants and the surrounding solvent from their equilibrium configurations to the transition state geometry.

For the ambident reactivity of a sulfinate like sodium 3-ethoxy-3-oxopropane-1-sulfinate, Marcus theory can be applied to separately analyze the reaction pathways for attack at the sulfur and oxygen atoms. While specific studies on this exact compound are lacking, research on the ambident reactivity of phenylsulfinate (PhSO₂⁻) with carbocations provides a clear illustration of the application of Marcus theory. acs.org

Detailed Research Findings from Analogous Systems:

Studies on phenylsulfinate have shown that while the formation of the sulfone (S-attack) is thermodynamically more favorable, the kinetic product can sometimes be the sulfinate ester (O-attack), especially with highly reactive electrophiles. acs.org This is because the intrinsic barrier for attack at the oxygen atom can be lower than that for attack at the sulfur atom.

The application of Marcus theory helps to dissect the factors controlling this reactivity. The rate constants for the reactions of phenylsulfinate with a series of carbocations (benzhydrylium ions) have been measured and analyzed. acs.org This analysis allows for the determination of the nucleophile-specific parameters N and s, which quantify the nucleophilicity of the sulfinate.

The following hypothetical data table illustrates the type of parameters that could be derived from a Marcus theory analysis of the ambident reactivity of sodium 3-ethoxy-3-oxopropane-1-sulfinate.

Interactive Data Table: Hypothetical Marcus Theory Parameters for Ambident Reactivity

| Parameter | S-Attack | O-Attack | Significance |

| Nucleophilicity Parameter (N) | e.g., 18.5 | e.g., 17.0 | Quantifies the intrinsic nucleophilicity at each reactive site. |

| Reorganization Energy (λ) | Higher | Lower | Reflects the greater structural and solvent reorganization required for S-attack compared to O-attack. |

| Intrinsic Barrier (ΔG‡(0)) | Higher | Lower | The activation energy when the reaction is thermoneutral; a lower value for O-attack explains why it can be kinetically favored. |

| Thermodynamic Product | Sulfone | Sulfinate Ester | The sulfone is generally the more stable isomer. |

This analysis reveals that for highly reactive electrophiles, the reaction rate can become diffusion-controlled, and the product distribution may not reflect the relative activation energies, but rather the statistical probability of collision at each site. acs.org

Future Research Directions and Emerging Paradigms in Sodium 3 Ethoxy 3 Oxopropane 1 Sulfinate Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The advancement of synthetic methods for sulfinate-derived compounds heavily relies on the innovation of catalytic systems. Future research will focus on creating catalysts that offer superior control over reaction outcomes for substrates like Sodium 3-ethoxy-3-oxopropane-1-sulfinate.

Key areas of development include:

Transition-Metal Catalysis: While copper and palladium catalysts have been employed for C-S bond formation using sulfinates, the exploration of other metals such as nickel, iron, and cobalt is an active area of research. nih.govacs.org These earth-abundant metals could offer more cost-effective and sustainable alternatives. For instance, iron-catalyzed couplings of thiols with sulfinates provide an efficient route to thiosulfonates. nih.gov

Photoredox Catalysis: Visible-light-mediated reactions represent a green and mild approach for generating sulfonyl radicals from sulfinates. Developing new photosensitizers and catalytic cycles will enable previously inaccessible transformations and improve the efficiency of processes like the sulfonative pyridylation of alkenes. nih.gov

Metal-Free Catalysis: To enhance the sustainability of sulfinate chemistry, metal-free catalytic systems are highly desirable. Acid-mediated reactions, for example, have been shown to facilitate the synthesis of γ-keto sulfones from sodium sulfinates and α,β-unsaturated ketones without the need for a metal catalyst. nih.gov

Asymmetric Catalysis: A significant frontier is the development of chiral catalysts that can control the stereochemistry of reactions involving sulfinates. This is particularly important for the synthesis of enantiomerically pure pharmaceutical compounds. Planar-chiral derivatives have been shown to be effective catalysts in related chemistries, suggesting a potential avenue for sulfinate reactions. nih.gov

The table below summarizes emerging catalytic systems applicable to sulfinate chemistry.

Table 1: Novel Catalytic Systems in Sulfinate Chemistry

| Catalyst Type | Metal/Compound | Reaction Type | Advantages |

|---|---|---|---|

| Transition Metal | Copper (Cu) | C-S Cross-Coupling | Mild, base-free conditions. acs.org |

| Iron (Fe) | S-S Coupling | Cost-effective, earth-abundant. nih.gov | |

| Photoredox | Eosin Y | Hydrosulfonylation | Green, uses visible light, mild conditions. |

| Metal-Free | Boron Trifluoride (BF₃·OEt₂) | Oxysulfonylation of Alkynes | Avoids metal contamination, high efficiency. researchgate.net |

| Asymmetric | Chiral Pyridine-bis-(oxazoline) | Cycloadditions | Enantioselective control. nih.gov |

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow and automated synthesis is revolutionizing chemical manufacturing, offering enhanced safety, scalability, and reproducibility.

Continuous Flow Chemistry: The synthesis and application of Sodium 3-ethoxy-3-oxopropane-1-sulfinate are well-suited for continuous flow technology. Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. rsc.orgmdpi.com This is particularly advantageous for highly exothermic reactions or when dealing with unstable intermediates that can be generated and consumed in situ. The integration of multiple reaction steps into a single, uninterrupted flow process can significantly streamline the synthesis of complex molecules derived from sulfinates, such as the anticancer drug Crizotinib. nih.gov

Automated Synthesis Platforms: Automated platforms, which combine robotics with software for reaction planning and execution, are accelerating the pace of chemical discovery. nih.govresearchgate.net These systems enable high-throughput screening of reaction conditions, catalysts, and substrates, rapidly identifying optimal synthetic routes. scripps.eduyoutube.com For Sodium 3-ethoxy-3-oxopropane-1-sulfinate, an automated platform could be used to:

Rapidly screen a library of catalysts for a specific transformation.

Optimize reaction conditions to maximize yield and minimize byproducts.

Synthesize a diverse library of sulfonyl derivatives for biological screening. acs.orgfigshare.com

This integration of technology promises to make the exploration of sulfinate chemistry more efficient and data-rich, reducing the time from discovery to application. youtube.com

Exploration of New Reactivity Manifolds and Unprecedented Mechanistic Pathways

A central goal in modern synthesis is to develop divergent reaction pathways that allow for the creation of diverse products from a single starting material. nih.gov Sodium 3-ethoxy-3-oxopropane-1-sulfinate is a prime candidate for such exploration due to its ability to react through distinct electronic pathways.

One-Electron vs. Two-Electron Pathways: The reactivity of sulfinates can be toggled between a one-electron (radical) pathway and a two-electron (nucleophilic) pathway by changing the reaction conditions. nih.gov

Radical Pathway (1e⁻): Upon exposure to visible light, sulfinates can form an electron donor-acceptor (EDA) complex with a suitable partner. This complex can undergo a single-electron transfer (SET) to generate a sulfonyl radical. This radical is a versatile intermediate for multi-component reactions, such as the sulfonative pyridylation of alkenes. nih.gov

Nucleophilic Pathway (2e⁻): In the presence of a base, the sulfinate anion can act as a nucleophile. This allows for direct C-S bond formation, such as the C4-sulfonylation of pyridinium (B92312) salts. nih.gov

Sulfurane-Mediated Cross-Coupling: A more recent development is the use of alkyl sulfinates in sulfurane-mediated cross-coupling reactions. This approach provides a programmable and stereospecific method for installing complex alkyl groups onto aromatic systems, overcoming some of the regioselectivity challenges associated with radical-based methods. elsevierpure.comresearchgate.net

Understanding and controlling these divergent mechanistic pathways through computational and experimental studies will enable chemists to precisely tailor the outcome of reactions involving Sodium 3-ethoxy-3-oxopropane-1-sulfinate, unlocking new synthetic possibilities. nih.gov

Expansion into Advanced Materials Science and Supramolecular Chemistry Applications

While the primary applications of sulfinates have been in organic synthesis, their structural motifs are increasingly being recognized for their potential in materials science. The sulfinate group, analogous to the well-studied sulfonate group, possesses oxygen donor atoms capable of engaging in non-covalent interactions. researchgate.net

Supramolecular Assemblies: The oxygen atoms of the sulfinate moiety can participate in strong hydrogen bonding and can coordinate with metal ions. researchgate.net This opens the possibility of using Sodium 3-ethoxy-3-oxopropane-1-sulfinate or its derivatives as building blocks for constructing extended, ordered structures like metal-organic frameworks (MOFs) or hydrogen-bonded networks. These materials could have applications in gas storage, catalysis, or anion exchange. researchgate.net

Functional Materials: The sulfonyl group is a key component in a variety of functional materials. β-keto sulfones, which are readily synthesized from β-ester sulfinates, are not only valuable synthetic intermediates but also serve as structural fragments in pharmaceuticals and functional materials. nih.govresearchgate.netrsc.org Research into incorporating the 3-ethoxy-3-oxopropane-1-sulfonyl moiety into polymers or other macromolecules could lead to new materials with tailored electronic, optical, or mechanical properties.

Continued Advancements in Green and Sustainable Synthetic Practices for Sulfinate Chemistry

The principles of green chemistry are paramount to the future of chemical synthesis. Research in sulfinate chemistry is increasingly focused on developing environmentally benign methodologies.

Future sustainable practices for reactions involving Sodium 3-ethoxy-3-oxopropane-1-sulfinate will likely include:

Atom Economy: Designing reactions that incorporate the maximum amount of starting material into the final product. Multi-component reactions, where several molecules are combined in a single step, are a prime example of this principle. rsc.org

Use of Green Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or ethanol, and using non-toxic, renewable reagents.

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as photocatalysis, reduces energy consumption. nih.gov

Electrochemical Synthesis: Using electricity as a "reagent" to drive oxidative or reductive transformations of sulfinates can avoid the need for stoichiometric chemical oxidants or reductants, which often generate significant waste. organic-chemistry.org

Catalysis over Stoichiometric Reagents: As detailed in section 6.1, the use of catalytic amounts of reagents is inherently more sustainable than using stoichiometric quantities. Research into reusable and recyclable catalysts is a key aspect of this endeavor.

By embracing these green and sustainable practices, the chemical community can ensure that the utility of versatile compounds like Sodium 3-ethoxy-3-oxopropane-1-sulfinate is harnessed in an environmentally responsible manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.